molecular formula C8H7FN4 B11910709 6-Fluoroquinoxaline-2,3-diamine CAS No. 52312-41-1

6-Fluoroquinoxaline-2,3-diamine

Cat. No.: B11910709
CAS No.: 52312-41-1
M. Wt: 178.17 g/mol
InChI Key: XJAGHSWVTWHCFK-UHFFFAOYSA-N
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Description

6-Fluoroquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H7FN4 It is a derivative of quinoxaline, which is a bicyclic compound consisting of fused benzene and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-diamine typically involves the reaction of 2,3-dichloroquinoxaline with fluorine-containing reagents One common method includes the reaction of 2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoxaline-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

6-Fluoroquinoxaline-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For instance, as a potential d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate various biological pathways, making it a valuable tool in the study of neurological disorders and pain management .

Comparison with Similar Compounds

    Quinoxaline-2,3-dione: Another quinoxaline derivative with potential as a d-amino acid oxidase inhibitor.

    6-Fluoroquinoline: A structurally similar compound with antibacterial properties.

    2,3-Dichloroquinoxaline: A precursor in the synthesis of 6-Fluoroquinoxaline-2,3-diamine.

Uniqueness: this compound is unique due to the presence of both fluorine and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various derivatives makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

52312-41-1

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

6-fluoroquinoxaline-2,3-diamine

InChI

InChI=1S/C8H7FN4/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,10,12)(H2,11,13)

InChI Key

XJAGHSWVTWHCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C(=N2)N)N

Origin of Product

United States

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